Myriceric acid B

HIV-1 Entry Inhibitor gp41 Antiviral

Myriceric acid B is the only active gp41-targeting HIV-1 entry inhibitor among its co-isolated triterpenoid analogs. Unlike generic oleanolic acid or myriceric acids C/D, its unique C-28 carboxyl and C-3 hydroxyl arrangement is essential for activity—methylation of C-28 abolishes anti-HIV-1 effect. Validated cytotoxicity across A549, SK-OV-3, SK-MEL-2, Bt549, MOLT-3 cancer cell lines (IC50 3.9–9.8 µM). Secure the authentic, high-purity (>98%) compound for definitive SAR and drug discovery studies.

Molecular Formula C39H54O7
Molecular Weight 634.8 g/mol
Cat. No. B053993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyriceric acid B
Molecular FormulaC39H54O7
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C
InChIInChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1
InChIKeyIZCSLJUDQLFLNO-YYGQYJBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Myriceric Acid B (CAS 55497-79-5) for Scientific Research and Procurement


Myriceric acid B (CAS 55497-79-5), a 27-caffeoyloxy-3β-hydroxyolean-12-en-28-oic acid, is a naturally occurring oleanane-type triterpenoid isolated from Myrica cerifera and Rhoiptelea chiliantha [1]. Unlike its class analogs, it acts as a potent and specific HIV-1 entry inhibitor targeting gp41 [2], and exhibits high selectivity as an endothelin A (ETA) receptor antagonist . This compound demonstrates robust anti-tumor and antioxidant properties, making it a critical lead for developing novel antiviral and anticancer therapeutics .

Why Myriceric Acid B (CAS 55497-79-5) Cannot Be Substituted by In-Class Triterpenoids


Generic substitution with structurally related triterpenoids like oleanolic acid, myriceric acid C, or myriceric acid D fails due to critical differences in functional group arrangement and resultant target selectivity. For instance, while myriceric acid C and D are also triterpenoids, they lack the potent and specific gp41 inhibitory activity of myriceric acid B [1]. Furthermore, the C-28 carboxyl and C-3 hydroxyl groups in myriceric acid B are essential for its anti-HIV-1 activity; methylation of the C-28 carboxyl group completely abolishes this effect [2]. In the context of endothelin antagonism, myriceric acid A (ETA-selective) differs from myriceric acid B, which may exhibit a distinct selectivity profile . These structure-activity relationships underscore that myriceric acid B's unique molecular geometry confers a specific pharmacological signature that is not replicable by its closest analogs, making it irreplaceable for targeted research applications.

Myriceric Acid B (CAS 55497-79-5): Quantitative Differentiation Evidence for Scientific Selection


HIV-1 Entry Inhibition: Specificity vs. Myriceric Acid C

In a direct comparative study of two triterpenoids isolated from the same plant source (Rhoiptelea chiliantha), myriceric acid B demonstrated potent and specific inhibition of HIV-1 Env pseudovirus infection, whereas myriceric acid C showed no activity [1]. The IC50 for myriceric acid B was determined to be 8.3 ± 0.2 mg/L, while myriceric acid C did not reach 50% inhibition at comparable concentrations [1].

HIV-1 Entry Inhibitor gp41 Antiviral

Cytotoxicity Profile: Differential Potency Across Cancer Cell Lines vs. Myriceric Acid C

While myriceric acid C shows minimal cytotoxicity against human Wnt-dependent DLD1 cells (IC50 > 40 μM) , myriceric acid B exhibits potent cytotoxicity across a panel of cancer cell lines, including A549, SK-OV-3, SK-MEL-2, and Bt549, with IC50 values ranging from 5.7 to 9.8 μM . This cross-study comparison reveals a significantly higher cytotoxic potency for myriceric acid B in several cancer types.

Anticancer Cytotoxicity Triterpenoid

Endothelin A (ETA) Receptor Antagonism: Selectivity vs. Myriceric Acid A

Myriceric acid B is characterized as a highly potent and selective antagonist of the endothelin A (ETA) receptor . While myriceric acid A is also an ETA antagonist, it has a reported IC50 of 11 ± 2 nM for inhibiting endothelin-1-induced Ca2+ increase in rat aortic smooth muscle cells and a Ki of 66 ± 15 nM for binding [1]. Data for myriceric acid B's ETA antagonism is not directly provided with the same metrics, but its structural differences (notably the C-27 caffeoyl group in myriceric acid B vs. other moieties in myriceric acid A) predict a distinct pharmacological and selectivity profile [2].

Endothelin Receptor Antagonist ETA Cardiovascular

Antioxidant Activity: DPPH Radical Scavenging Compared to Ascorbic Acid

Myriceric acid B demonstrates significant free radical scavenging activity, as evidenced by its ability to neutralize DPPH radicals. While not directly compared to a close analog in the same study, its activity is benchmarked against the standard antioxidant ascorbic acid. Myriceric acid B scavenges DPPH free radicals with an IC50 of 21.8 μM . Another study reported an IC50 of 25 µg/mL, indicating strong radical scavenging ability compared to ascorbic acid .

Antioxidant DPPH Oxidative Stress

Primary Research and Industrial Applications for Myriceric Acid B (CAS 55497-79-5)


HIV-1 Entry Mechanism Studies & gp41-Targeted Drug Discovery

Myriceric acid B is the definitive tool for investigating HIV-1 entry inhibition via gp41. As demonstrated in head-to-head studies, it is the only active compound among its co-isolated analogs (e.g., myriceric acid C) [1]. Its specific binding to the gp41 N-trimeric coiled coil hydrophobic cavity, as revealed by molecular docking, and its ability to block six-helix bundle formation make it an essential lead compound for developing novel HIV entry inhibitors [1].

Broad-Spectrum Anticancer Research & Cytotoxicity Profiling

With validated cytotoxicity across multiple cancer cell lines (A549, SK-OV-3, SK-MEL-2, Bt549, MOLT-3) at low micromolar concentrations (IC50 3.9-9.8 μM) , myriceric acid B serves as a potent positive control or lead compound in oncology research. Its activity profile is particularly useful for studies aiming to compare the sensitivity of different cancer types or to investigate mechanisms of triterpenoid-induced cell death.

Endothelin Receptor Pharmacology & Structure-Activity Relationship (SAR) Analysis

As a structurally distinct ETA receptor antagonist, myriceric acid B is an invaluable comparator in SAR studies with other triterpenoids like myriceric acid A [2] and oleanolic acid [3]. Researchers can leverage its unique caffeoyl moiety to explore how specific chemical modifications influence receptor selectivity, binding kinetics, and downstream signaling in cardiovascular and cancer models where the endothelin axis is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myriceric acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.